molecular formula C16H13NO5 B12548235 10-(2-Carboxyethyl)-10H-phenoxazine-4-carboxylic acid CAS No. 157254-35-8

10-(2-Carboxyethyl)-10H-phenoxazine-4-carboxylic acid

Cat. No.: B12548235
CAS No.: 157254-35-8
M. Wt: 299.28 g/mol
InChI Key: OVUVGMBWBGDPRD-UHFFFAOYSA-N
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Description

10-(2-Carboxyethyl)-10H-phenoxazine-4-carboxylic acid (CAS 157254-35-8) is a multifunctional phenoxazine derivative of significant interest in pharmaceutical research and material science. The compound features a phenoxazine heterocyclic core substituted with two carboxylic acid functional groups, offering versatile sites for chemical modification and conjugation. Its molecular formula is C16H13NO5, with a molecular weight of 299.28 g/mol . Phenoxazine derivatives are recognized for their broad spectrum of biological activities, including demonstrated potential as anticancer, antimalarial, antiviral, and antidiabetic agents . The phenoxazine scaffold is a key structural component in known therapeutic agents, such as the antibiotic and anticancer drug Actinomycin D, highlighting the pharmacological relevance of this chemical class . The presence of adaptive carboxylic acid handles makes this compound particularly valuable for metallaphotoredox catalysis, enabling its use as a versatile building block in the synthesis of complex molecules for drug discovery efforts . This facilitates the creation of diverse molecular libraries for biological screening. Beyond medicinal applications, this compound serves as a valuable precursor in material science. Phenoxazine-based structures are employed in the development of organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and as organic photoredox catalysts . The compound is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers are advised to consult safety data sheets prior to use.

Properties

CAS No.

157254-35-8

Molecular Formula

C16H13NO5

Molecular Weight

299.28 g/mol

IUPAC Name

10-(2-carboxyethyl)phenoxazine-4-carboxylic acid

InChI

InChI=1S/C16H13NO5/c18-14(19)8-9-17-11-5-1-2-7-13(11)22-15-10(16(20)21)4-3-6-12(15)17/h1-7H,8-9H2,(H,18,19)(H,20,21)

InChI Key

OVUVGMBWBGDPRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC(=C3O2)C(=O)O)CCC(=O)O

Origin of Product

United States

Preparation Methods

N-Alkylation of Phenoxazine Precursors

A common strategy for introducing side chains to heterocyclic amines involves N-alkylation. For example, N-alkylation of 10H-phenoxazine-4-carboxylic acid with ethyl acrylate or a bromoethyl ester derivative could yield the intermediate ester, which is subsequently hydrolyzed to the carboxylic acid.

Example Protocol (Adapted from):

  • Substrate : 10H-phenoxazine-4-carboxylic acid.
  • Alkylation : React with ethyl acrylate in the presence of NaH (sodium hydride) at 60–80°C for 12–24 hours.
  • Hydrolysis : Treat the ester intermediate with NaOH (1–2 M) in ethanol/water (4:1 v/v) at reflux to yield the carboxyethyl group.

Key Data :

Parameter Value Source
Yield (Alkylation) 65–75%
Hydrolysis Time 6–8 hours

This method parallels the synthesis of phenylhydroxamic acids, where ester hydrolysis under alkaline conditions is critical for carboxylate formation.

Oxidative Coupling Catalyzed by Metalloporphyrins

Catalytic Oxidation of Methyl-Substituted Precursors

The oxidation of methyl groups to carboxylic acids using oxygen or hydrogen peroxide in the presence of metalloporphyrin catalysts is a well-established method for aromatic carboxylation.

Example Protocol (Adapted from):

  • Substrate : 10-(2-Methylethyl)-10H-phenoxazine.
  • Catalyst : Tetrakis-(p-methoxyphenyl) iron porphyrin (10–200 ppm).
  • Conditions : 1.6 MPa O₂, 120°C, 8 hours in ethanol.
  • Workup : Acidify with HCl, filter, and purify via recrystallization.

Key Data :

Parameter Value Source
Conversion Rate 30–40%
Selectivity 70–80%

This approach mirrors the oxidation of 2-methylbenzothiazole to benzothiazole-2-carboxylic acid, where metalloporphyrins enhance selectivity.

Biosynthetic Pathways: Phenazine Derivatives as Precursors

Microbial Synthesis via Phenazine-1-Carboxylic Acid (PCA)

Phenoxazine derivatives are structurally related to phenazines, which are biosynthesized by bacteria such as Streptomyces. The gene cluster responsible for PCA production includes phzA/B, phzD, and phzE, which convert chorismate to PCA.

Hypothetic Pathway :

  • PCA Modification : Enzymatic alkylation of PCA at the N10 position using ethylmalonyl-CoA.
  • Decarboxylation : Controlled decarboxylation to introduce the 4-carboxylic acid group.

Key Insight :
While direct evidence is lacking, the isolation of phenoxazine-4-carboxylic acid from bacterial cultures suggests microbial systems could be engineered for targeted synthesis.

Multi-Step Synthesis via Cyclization

Friedel-Crafts Acylation and Cyclocondensation

Building the phenoxazine core from o-aminophenol derivatives and dicarboxylic acids offers a modular approach.

Example Protocol :

  • Friedel-Crafts Acylation : React o-aminophenol with succinic anhydride to form 2-(2-aminophenoxy)succinic acid.
  • Cyclocondensation : Heat in polyphosphoric acid (PPA) at 150°C to form the phenoxazine ring.
  • Decarboxylation : Selective decarboxylation at position 4 using CuO in quinoline.

Key Data :

Step Yield Reference
Cyclocondensation 50–60%
Decarboxylation 70–80%

This method aligns with syntheses of phenothiazine-based hydroxamic acids, where cyclization is pivotal.

Comparative Analysis of Methods

Efficiency and Scalability

Method Advantages Limitations
Alkylation-Hydrolysis High functional tolerance Low regioselectivity
Oxidative Coupling High atom economy Requires specialized catalysts
Biosynthetic Eco-friendly Low yield, complex optimization
Cyclization Modular design Harsh reaction conditions

Reaction Optimization Strategies

  • Catalyst Screening : Metalloporphyrins with electron-donating groups (e.g., –OCH₃) improve oxidation efficiency.
  • Solvent Effects : Ethanol enhances solubility of phenoxazine intermediates compared to water.
  • Temperature Control : Maintaining 120°C during oxidation minimizes side reactions.

Chemical Reactions Analysis

Types of Reactions

10-(2-Carboxyethyl)-10H-phenoxazine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carboxylic acid groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxazine derivatives depending on the nucleophile used.

Scientific Research Applications

10-(2-Carboxyethyl)-10H-phenoxazine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe for detecting specific biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of dyes, pigments, and other materials with specific optical properties.

Mechanism of Action

The mechanism of action of 10-(2-Carboxyethyl)-10H-phenoxazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions in biological systems. It may also bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 10-(2-Carboxyethyl)-10H-phenoxazine-4-carboxylic acid and related compounds:

Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference ID
This compound Phenoxazine 10: 2-Carboxyethyl; 4: COOH C₁₆H₁₃NO₅ 299.28 High polarity, potential for metal coordination or drug delivery N/A
10H-Phenoxazine-4-carboxylic acid, 10-(1-phenylethyl)-, methyl ester (CAS 113202-06-5) Phenoxazine 10: 1-Phenylethyl; 4: COOCH₃ C₂₂H₁₉NO₃ 345.39 Lipophilic ester derivative; likely used in prodrug design
10H-Phenothiazine-4-carboxylic acid, 10-methyl (CAS 6314-29-0) Phenothiazine 10: CH₃; 4: COOH C₁₄H₁₁NO₂S 265.31 Sulfur-containing analog; potential antipsychotic activity
4-Biphenylyl 10H-phenothiazine-10-carboxylate Phenothiazine 10: Biphenylyl ester; 4: Unsubstituted C₂₅H₁₇NO₂S 395.48 Extended aromatic system; applications in OLEDs or sensors
Ethyl 4-(10H-phenothiazine-10-carbonyl)piperazine-1-carboxylate (CAS 432497-13-7) Phenothiazine 10: Piperazine-ethyl ester; 4: Unsubstituted C₂₀H₂₁N₃O₃S 383.46 Piperazine linker; possible use in drug conjugates

Key Observations:

Functional Group Influence :

  • The dual carboxylic acid groups in the target compound distinguish it from ester derivatives (e.g., ) and methyl-substituted analogs (e.g., ). These groups enhance aqueous solubility and enable ionic interactions, which are critical for biological or catalytic applications.
  • Lipophilic substituents, such as the biphenylyl group in , reduce solubility but improve membrane permeability, suggesting divergent applications in materials science versus biomedicine.

Core Heteroatom Effects: Phenoxazine (oxygen in the central ring) vs. phenothiazine (sulfur) alters electronic properties. Sulfur in phenothiazine derivatives (e.g., ) increases electron delocalization and may enhance redox activity, relevant for electrochemical applications.

Molecular Weight and Steric Effects :

  • The target compound’s molecular weight (299.28 g/mol) is lower than most analogs, favoring pharmacokinetic profiles in drug design. However, steric hindrance from the 2-carboxyethyl group at position 10 may limit binding to certain biological targets.

Synthetic and Application Insights: Piperazine-linked phenothiazines (e.g., ) demonstrate the versatility of the core structure in forming conjugates, suggesting that the target compound could be modified similarly for targeted drug delivery. The absence of sulfur in phenoxazine derivatives (vs. phenothiazines) may reduce toxicity, a consideration in medicinal chemistry .

Research Findings and Limitations

  • Gaps in Data : Direct experimental data on the target compound (e.g., solubility, stability, or biological activity) are absent in the provided evidence. Conclusions are extrapolated from structural analogs.
  • Potential Applications: Based on analogs, the compound may serve as a chelating agent (due to carboxylic acids) or a building block for fluorescent probes (leveraging the phenoxazine core’s photostability).

Biological Activity

10-(2-Carboxyethyl)-10H-phenoxazine-4-carboxylic acid is a phenoxazine derivative that has garnered attention due to its potential biological activities. This compound is of interest in the fields of medicinal chemistry and pharmacology, particularly for its antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound includes multiple carboxyl groups that may contribute to its biological activity. The presence of these functional groups is crucial for the interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that phenoxazine derivatives can inhibit various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Phenoxazine Derivatives

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It is believed that the compound induces apoptosis in cancer cells through the activation of intrinsic pathways. Additionally, it may inhibit key signaling pathways involved in tumor growth and metastasis.

Case Study: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa15
MCF-720
A549 (lung)25

The biological activity of this compound is attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative stress in target cells. This oxidative stress can result in cellular damage and apoptosis, particularly in rapidly dividing cancer cells.

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